The Core Mechanism of PF-00356231: An In-depth Technical Guide
The Core Mechanism of PF-00356231: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-00356231, also known as PF-562271, is a pivotal small molecule inhibitor that has been instrumental in elucidating the role of Focal Adhesion Kinase (FAK) in oncogenesis and other pathological processes. This technical guide provides a comprehensive overview of the mechanism of action of PF-00356231, detailing its molecular interactions, cellular effects, and preclinical anti-tumor activity. The information presented is collated from seminal preclinical studies to serve as a detailed resource for researchers in the field.
Core Mechanism of Action: Selective FAK Inhibition
PF-00356231 functions as a potent, reversible, and ATP-competitive inhibitor of the catalytic activity of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] Its mechanism is centered on binding to the ATP-binding pocket of the FAK kinase domain, thereby preventing the phosphorylation of FAK at key residues, most notably the autophosphorylation site Tyr397.[1][4] This initial phosphorylation event is critical for the recruitment of Src family kinases and the subsequent activation of downstream signaling pathways that regulate cell survival, proliferation, migration, and invasion.[4]
Quantitative Potency and Selectivity
The inhibitory activity of PF-00356231 has been quantified in various assays, demonstrating its high potency for FAK and selectivity over other kinases.
| Assay Type | Target | IC50 (nmol/L) | Notes |
| Enzymatic Assay | FAK | 1.5[1][2][3] | ATP-competitive and reversible inhibition.[1][2] |
| Enzymatic Assay | Pyk2 | 14[1][3] | Approximately 10-fold less potent against Pyk2.[3][5] |
| Cell-Based Assay | Phospho-FAK (Tyr397) | 5[1][2] | Measures inhibition of FAK autophosphorylation in cells. |
| Enzymatic Assay | CDK2/E | 30-120[2][6] | Off-target activity observed at higher concentrations. |
| Enzymatic Assay | CDK5/p35 | 30-120[2][6] | Off-target activity observed at higher concentrations. |
| Enzymatic Assay | CDK1/B | 30-120[2][6] | Off-target activity observed at higher concentrations. |
| Enzymatic Assay | CDK3/E | 30-120[2][6] | Off-target activity observed at higher concentrations. |
Note: PF-00356231 displays >100-fold selectivity against a broad panel of other non-target kinases.[1][3]
FAK Signaling Pathway Inhibition
The binding of PF-00356231 to the FAK kinase domain initiates a cascade of inhibitory effects on downstream signaling. The following diagram illustrates the FAK signaling pathway and the point of inhibition by PF-00356231.
Experimental Protocols
The mechanism of action of PF-00356231 was elucidated through a series of in vitro and in vivo experiments. Below are the methodologies for key assays.
In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory effect of PF-00356231 on the enzymatic activity of FAK and other kinases.
-
Methodology:
-
Recombinant human FAK kinase domain was incubated with a peptide substrate and ATP.
-
PF-00356231 was added at varying concentrations.
-
The reaction was allowed to proceed for a specified time at room temperature.
-
The amount of phosphorylated substrate was quantified using a fluorescence-based assay or radiometric assay with [γ-³³P]ATP.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based Phospho-FAK Assay
-
Objective: To measure the inhibition of FAK autophosphorylation in a cellular context.
-
Methodology:
-
Human tumor cells (e.g., U87MG glioblastoma) were seeded in 96-well plates.
-
Cells were treated with a range of concentrations of PF-00356231 for a specified duration.
-
Cells were lysed, and the levels of phosphorylated FAK at Tyr397 and total FAK were determined by an enzyme-linked immunosorbent assay (ELISA) or Western blotting.
-
The ratio of phospho-FAK to total FAK was calculated, and IC50 values were determined from the dose-response curve.
-
Cell Proliferation and Viability Assays
-
Objective: To assess the effect of PF-00356231 on the growth and viability of cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., PC-3M prostate cancer, BxPC-3 pancreatic cancer) were plated in 96-well plates.
-
Cells were exposed to serial dilutions of PF-00356231 for 72 hours.
-
Cell viability was measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay or a luminescent ATP-based assay (CellTiter-Glo®).
-
Absorbance or luminescence was read on a plate reader, and IC50 values for growth inhibition were calculated.
-
Cell Migration Assay
-
Objective: To evaluate the impact of PF-00356231 on the migratory capacity of tumor and stromal cells.
-
Methodology (Transwell Assay):
-
The upper chambers of Transwell inserts were coated with an extracellular matrix protein like collagen.
-
Tumor cells, cancer-associated fibroblasts, or macrophages were seeded in the upper chamber in serum-free media containing PF-00356231 or vehicle.
-
The lower chamber contained media with a chemoattractant (e.g., serum, specific growth factors).
-
After a defined incubation period, non-migrated cells were removed from the top of the insert.
-
Cells that had migrated to the underside of the membrane were fixed, stained, and counted under a microscope.
-
In Vivo Xenograft Tumor Growth Inhibition Studies
-
Objective: To determine the anti-tumor efficacy of PF-00356231 in a living organism.
-
Methodology:
-
Human tumor cells (e.g., PC3M-luc-C6 prostate cancer) were implanted subcutaneously into immunocompromised mice.
-
Once tumors reached a palpable size, mice were randomized into treatment and control groups.
-
PF-00356231 was administered orally (p.o.) at specified doses and schedules (e.g., 25 mg/kg, twice daily).[7]
-
Tumor volume was measured regularly with calipers. In some models, tumor growth was monitored by bioluminescent imaging.
-
At the end of the study, tumors were excised and weighed. Pharmacodynamic markers, such as the level of phospho-FAK, were often assessed in tumor lysates by Western blot.
-
Preclinical Experimental Workflow
The preclinical evaluation of PF-00356231 followed a logical progression from in vitro characterization to in vivo efficacy studies.
Conclusion
PF-00356231 is a highly potent and selective small molecule inhibitor of FAK and Pyk2. Its mechanism of action is well-characterized, involving the ATP-competitive inhibition of the FAK kinase domain, leading to the suppression of FAK autophosphorylation and the disruption of downstream signaling pathways crucial for tumor cell proliferation, survival, and migration. The comprehensive preclinical data, from enzymatic assays to in vivo tumor models, robustly supports its function as a FAK inhibitor and underscores the therapeutic potential of targeting the FAK signaling axis in oncology.
References
- 1. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of focal adhesion kinase by PF-562,271 inhibits the growth and metastasis of pancreatic cancer concomitant with altering the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
